molecular formula C15H19NO4 B1300782 Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine CAS No. 212392-89-7

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

Cat. No. B1300782
M. Wt: 277.31 g/mol
InChI Key: PMKYUHRVKDVASG-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine is a compound that features a furan ring, which is a heterocyclic organic compound with a five-membered aromatic ring with four carbon atoms and one oxygen. The compound is further modified with a trimethoxy-benzyl group, indicating the presence of three methoxy groups attached to a benzene ring, which is then linked to the furan ring through a methylene bridge and an amine group. This structure suggests potential biological activity, as furan derivatives are often explored for their pharmacological properties.

Synthesis Analysis

The synthesis of furan-2-yl amines, including derivatives such as furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine, can be achieved through enantioselective methods. A key step in the synthesis involves the reduction of O-benzyl furan-2-yl ketone oximes using oxazaborolidine catalysis to produce chiral amines. The chirality of the resulting furan-2-yl amines is controlled by selecting the appropriate geometrical isomer of the O-benzyl oxime . Additionally, the furan ring can be oxidized to yield amino acids, which suggests a versatile approach to synthesizing a variety of furan-based compounds .

Molecular Structure Analysis

The molecular structure of furan-2-ylmethyl derivatives has been studied using various spectroscopic methods, including FTIR, 1H and 13C NMR spectroscopy, and mass spectrometry. Single-crystal X-ray diffraction provides detailed crystallographic and conformational analyses. Density functional theory (DFT) calculations are used to predict the molecular structure, which is then compared with experimental data from X-ray diffraction. The conformational analysis indicates that the DFT-optimized structures are consistent with the experimentally determined crystal structures .

Chemical Reactions Analysis

Furan-2-ylmethyl derivatives can undergo various chemical reactions. For instance, the synthesis of related compounds such as 2-(furan-2-yl)benzo[e][1,3]benzothiazole involves the coupling of naphthalen-1-amine with furan-2-carbonyl chloride, followed by treatment with P2S5 to obtain the corresponding thioamide. This thioamide is then oxidized to produce the benzothiazole derivative, which can further undergo electrophilic substitution reactions, including nitration, bromination, formylation, and acylation . These reactions demonstrate the reactivity of the furan-2-ylmethyl moiety and its potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-ylmethyl derivatives are explored through DFT studies, which include the analysis of molecular electrostatic potential and frontier molecular orbitals. These studies reveal insights into the physicochemical characteristics of the compounds, such as electronic distribution and reactivity. Additionally, the presence of trimethoxy groups on the benzene ring can influence the electronic properties and potentially enhance the biological activity of the compound, as seen in related benzo[b]furan derivatives that exhibit anticancer activity and inhibit tubulin polymerization . The substitution pattern on the benzene ring, whether electron-donating or electron-withdrawing, can significantly affect the compound's activity, as demonstrated by the increased activity with the addition of a methyl group at the C-3 position .

Scientific Research Applications

  • Crystal Structure Analysis

    • Field : Crystallography
    • Application : These compounds are used in the field of crystallography for studying their crystal structures .
    • Method : The crystal structure is determined using X-ray diffraction techniques. The compound is crystallized, and then X-rays are passed through the crystal. The resulting diffraction pattern is used to determine the crystal structure .
    • Results : The crystal structures of these compounds have been successfully determined .
  • Synthesis of New Compounds

    • Field : Organic Chemistry
    • Application : These compounds can be used as starting materials or intermediates in the synthesis of new compounds .
    • Method : A typical synthesis might involve refluxing the starting materials in a suitable solvent, followed by purification of the product .
    • Results : New compounds have been successfully synthesized using these methods .

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often used as a source of this information .

Future Directions

Future directions could involve potential applications of the compound, further reactions it could undergo, or other compounds that could be synthesized from it .

properties

IUPAC Name

1-(furan-2-yl)-N-[(3,4,5-trimethoxyphenyl)methyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-17-13-7-11(8-14(18-2)15(13)19-3)9-16-10-12-5-4-6-20-12/h4-8,16H,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMKYUHRVKDVASG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357932
Record name Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine

CAS RN

212392-89-7
Record name Furan-2-ylmethyl-(3,4,5-trimethoxy-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357932
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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